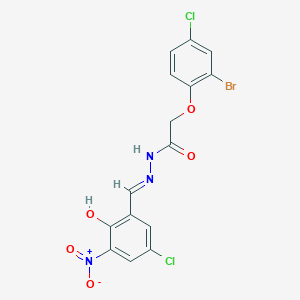![molecular formula C14H20FNO2S B5961240 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5961240.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a fluorinated methylphenyl moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Synthetic Route: The sulfonyl chloride reacts with the piperidine in the presence of a base such as triethylamine to form the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorinated methylphenyl ring, allowing for further functionalization with different substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modulating their activity. The fluorinated methylphenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with other sulfonyl piperidines and fluorinated aromatic compounds. Similar compounds include:
1-[(4-methylphenyl)sulfonyl]-3,5-dimethylpiperidine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-[(4-fluoro-3-methylphenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and applications.
4-(trifluoromethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds, including the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields.
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-10-6-11(2)9-16(8-10)19(17,18)13-4-5-14(15)12(3)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEWGBHGMRBDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(acetylamino)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5961164.png)
![1,3-benzodioxol-5-yl(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B5961181.png)
![Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B5961185.png)
![ethyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961199.png)
![1-phenoxy-2-[4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]propan-2-ol](/img/structure/B5961202.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5961206.png)
![N-[2-(3-methoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B5961217.png)
![2-[4-(8-quinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5961224.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B5961228.png)
![[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone](/img/structure/B5961234.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5961250.png)

![2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B5961264.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B5961272.png)
